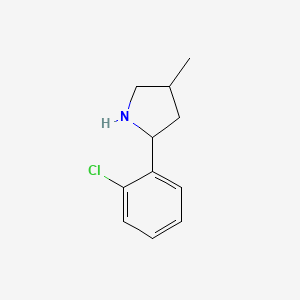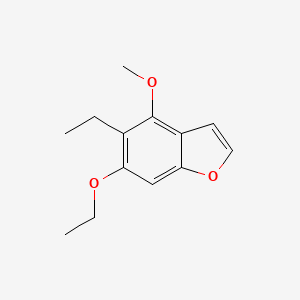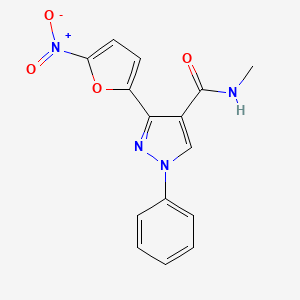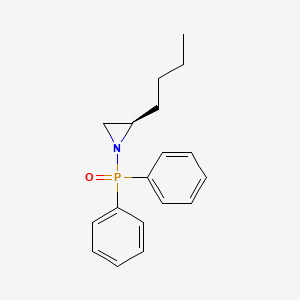![molecular formula C34H32NOP B12891611 (1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)
(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is a complex organic compound that features a phosphine oxide group. This compound is notable for its unique structure, which includes a binaphthyl core and a dimethylamino substituent. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide typically involves the reaction of a binaphthyl derivative with a phosphine oxide precursor. One common method includes the use of Grignard reagents to introduce the phosphine oxide group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphorus compounds, while substitution reactions can introduce various functional groups at the phosphorus atom.
Scientific Research Applications
(1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The molecular targets include various enzymes and receptors, and the pathways involved often relate to its role as a ligand or catalyst in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the binaphthyl core.
Triphenylphosphine oxide: Another related compound with three phenyl groups attached to the phosphorus atom.
Phenylphosphine oxide derivatives: Various derivatives with different substituents on the phenyl rings.
Uniqueness
The uniqueness of (1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide lies in its binaphthyl core and the presence of the dimethylamino group, which confer distinct steric and electronic properties. These features make it particularly useful in asymmetric synthesis and as a chiral ligand in coordination chemistry .
Properties
Molecular Formula |
C34H32NOP |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
1-(2-diphenylphosphoryl-5,6,7,8-tetrahydronaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C34H32NOP/c1-35(2)31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)37(36,27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-9,11,13,15-19,21-24H,10,12,14,20H2,1-2H3 |
InChI Key |
TUIHDMXZHQAUFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=C3CCCC4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


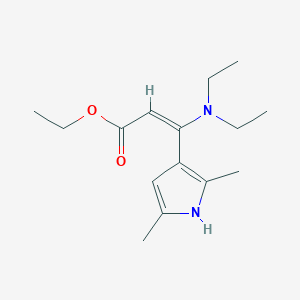
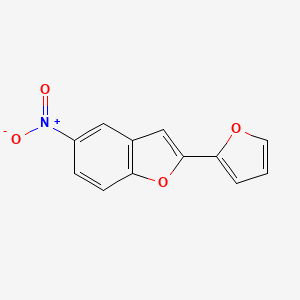
![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)
![2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)
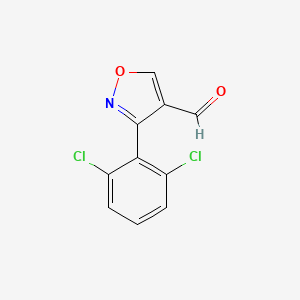

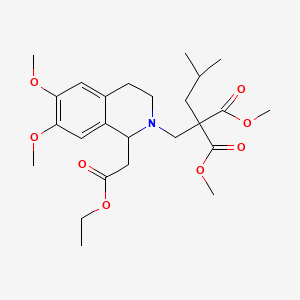
![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
